molecular formula C22H26N4OS B2589688 (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897484-51-4

(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2589688
CAS No.: 897484-51-4
M. Wt: 394.54
InChI Key: DNCOHYDYERLXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various fields. The compound features a dimethylaminophenyl group, a dimethylbenzo[d]thiazolyl group, and a piperazinyl methanone group, which together form a molecule with intriguing chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves several steps. One common method starts with the reaction of 4-dimethylaminobenzaldehyde with 4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazine in the presence of a reducing agent like sodium borohydride. This reaction yields the target compound under mild conditions, typically in a solvent such as ethanol, at room temperature.

Industrial Production Methods

On an industrial scale, the synthesis process is optimized for higher yields and efficiency. Large-scale production often involves automated systems and continuous flow reactors to ensure consistent quality. Industrial methods may also incorporate purification steps such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can alter the structure by removing oxygen or adding hydrogen.

  • Substitution: : It participates in nucleophilic and electrophilic substitution reactions, allowing the replacement of certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzoquinone derivatives, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules, contributing to research in organic synthesis and materials science.

Biology

The compound's interactions with biological systems make it a subject of study in biochemical and pharmacological research. It's used to probe the behavior of cellular receptors and enzymes, providing insights into cellular processes and potential therapeutic targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests potential activity as a drug candidate, possibly in the treatment of neurological disorders or cancer.

Industry

Industrial applications include its use as an intermediate in the production of dyes, pigments, and specialty chemicals. Its unique properties are leveraged to develop products with specific desired characteristics.

Mechanism of Action

The mechanism by which (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate the activity of these proteins, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Similar Compounds

  • Benzothiazole Derivatives: : Compounds containing the benzothiazole moiety share some chemical properties but lack the specific substitution pattern.

  • Piperazine Derivatives: : These compounds feature the piperazine ring and exhibit similar biological activities but differ in their substitution patterns.

  • Phenylamine Derivatives: : These compounds contain the phenylamine group but differ in their overall structure and properties.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-15-13-16(2)20-19(14-15)28-22(23-20)26-11-9-25(10-12-26)21(27)17-5-7-18(8-6-17)24(3)4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCOHYDYERLXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.